

Application Notes and Protocols: Isoursodeoxycholic Acid Administration in Rodent Models of Liver Injury

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

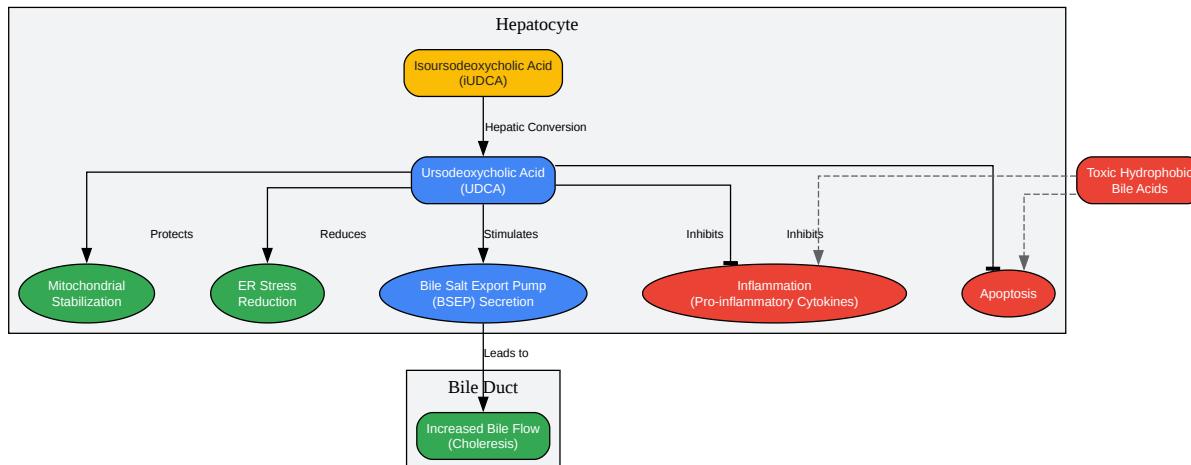
Compound Name: *Isoursodeoxycholic acid*

Cat. No.: B122633

[Get Quote](#)

Introduction to Isoursodeoxycholic Acid (iUDCA)

Isoursodeoxycholic acid (iUDCA) is the 3β -epimer of the well-characterized therapeutic bile acid, ursodeoxycholic acid (UDCA).^[1] UDCA, a hydrophilic secondary bile acid, constitutes a small fraction of the natural human bile acid pool but is a primary treatment for certain cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC).^{[2][3]} Preclinical research in rodent models is critical for elucidating the mechanisms of liver disease and for the development of novel therapeutics. Studies in rats suggest that iUDCA functions as a pro-drug, undergoing complete conversion to UDCA in the liver.^[1] This unique metabolic profile makes iUDCA an important compound for investigation, as it may offer similar or potentially advantageous therapeutic effects compared to direct UDCA administration.


These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the administration of iUDCA in established rodent models of liver injury. The focus is on providing scientifically grounded, step-by-step protocols while explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

The Therapeutic Rationale of iUDCA/UDCA

The hepatoprotective effects of UDCA, the active metabolite of iUDCA, are multifaceted. Understanding these mechanisms is key to designing effective preclinical studies.

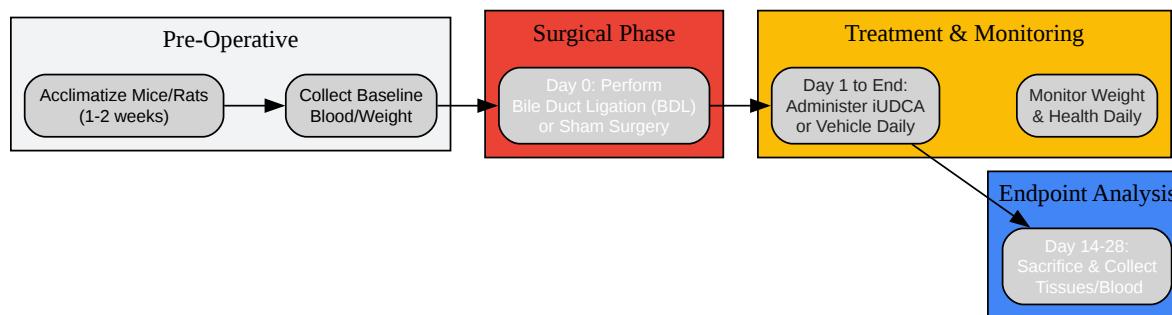
- **Cytoprotection and Bile Acid Pool Modification:** In cholestatic conditions, the accumulation of toxic, hydrophobic bile acids leads to cellular damage.[2] UDCA is more hydrophilic and shifts the bile acid pool towards a less toxic composition, thereby protecting hepatocytes and cholangiocytes (bile duct cells) from injury.[2][4]
- **Choleretic Effect:** UDCA stimulates the secretion of bile from the liver (choleresis), which helps to flush out toxic bile acids and other waste products.[2][5]
- **Anti-Apoptotic and Anti-Inflammatory Actions:** UDCA can inhibit apoptosis (programmed cell death) in hepatocytes, a key feature of many liver injuries.[3][6] It also exhibits anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines that contribute to liver damage.[7]
- **Modulation of Farnesoid X Receptor (FXR):** UDCA can act as an antagonist to FXR, a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[8][9][10][11] By antagonizing intestinal FXR, UDCA can increase the synthesis of bile acids from cholesterol, a mechanism that may contribute to its therapeutic effects in metabolic liver disease.[8][12]

Proposed Mechanism of Action of iUDCA (via UDCA)

[Click to download full resolution via product page](#)

Caption: Key hepatoprotective mechanisms of UDCA, the active metabolite of iUDCA.

Rodent Models for Testing iUDCA Efficacy


The choice of an animal model is paramount and should align with the specific type of liver injury being investigated. Below are protocols for three widely used and validated rodent models.

Cholestatic Liver Injury: Bile Duct Ligation (BDL) Model

Objective: To model obstructive cholestasis, which leads to bile acid accumulation, inflammation, and progressive fibrosis. This is highly relevant for studying compounds with choleretic and cytoprotective properties.[13]

Principle: Surgical ligation of the common bile duct physically obstructs bile flow from the liver to the intestine.[14] This causes a rapid buildup of bile within the liver, initiating a cascade of events including hepatocyte injury, a robust inflammatory response, and the activation of hepatic stellate cells, which drives fibrosis.[13][14]

Experimental Protocol: BDL and iUDCA Administration

[Click to download full resolution via product page](#)

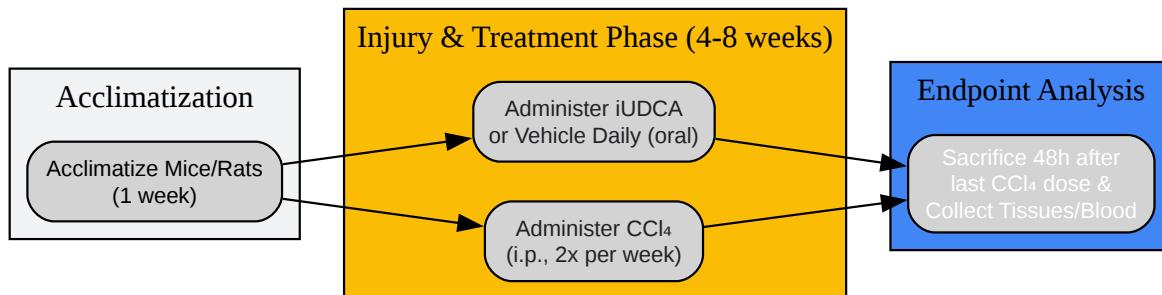
Caption: Experimental workflow for the Bile Duct Ligation (BDL) model.

Step-by-Step Methodology:

- Animal Selection: Male C57BL/6 mice (10-12 weeks old) or Sprague-Dawley rats (200-250g) are commonly used.
- Anesthesia and Preparation: Anesthetize the animal (e.g., isoflurane or ketamine/xylazine). Place the animal in a supine position, shave the abdomen, and sterilize the surgical area with povidone-iodine followed by 70% ethanol.[15]
- Surgical Procedure (BDL):
 - Perform a midline laparotomy to expose the abdominal cavity.[16]
 - Gently retract the intestines with a sterile, saline-moistened cotton swab to visualize the liver and the common bile duct.[15]

- Carefully dissect the common bile duct free from the surrounding portal vein and hepatic artery.[14]
- Use a 5-0 silk suture to make two tight ligations around the bile duct. A double ligation ensures complete and lasting obstruction.[14]
- For sham-operated control animals, perform the same procedure including dissection of the bile duct, but do not place the ligatures.
- Close the peritoneum and skin in separate layers using appropriate sutures (e.g., 6-0 Mersilk).[14]
- Post-Operative Care: Provide appropriate analgesia and place the animal on a heating pad to maintain body temperature during recovery. Monitor closely for the first 24 hours.
- iUDCA Administration Protocol:
 - Rationale for Dosing: Based on studies with UDCA and iUDCA, oral administration is the preferred route, mimicking clinical use.[1] Dietary admixture provides continuous exposure with less handling stress, while oral gavage ensures precise dosage.
 - Dietary Admixture: Supplement powdered rodent chow with iUDCA at a concentration of 2.5 g/kg of chow.[1] This method was shown to be effective in a 3-week rat BDL study.[1]
 - Oral Gavage: Alternatively, administer iUDCA via oral gavage at a dose of 50-150 mg/kg/day.[17] Suspend iUDCA in a suitable vehicle like 0.5% carboxymethylcellulose (CMC).
 - Treatment Groups: Include a sham-operated group receiving vehicle, a BDL group receiving vehicle, and one or more BDL groups receiving different doses of iUDCA.
- Endpoint Analysis (typically 14-28 days post-BDL):
 - Serum Biochemistry: Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
 - Histopathology: Collect liver tissue, fix in 10% neutral buffered formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) for general morphology and

Masson's Trichrome or Sirius Red for fibrosis assessment.


- Gene Expression: Isolate RNA from snap-frozen liver tissue to quantify markers of inflammation (e.g., Tnf- α , IL-6) and fibrosis (e.g., Col1a1, Acta2) via qRT-PCR.

Toxin-Induced Liver Injury: Carbon Tetrachloride (CCl₄) Model

Objective: To model acute or chronic toxic liver injury, characterized by centrilobular necrosis, inflammation, and fibrosis. This model is excellent for evaluating the anti-inflammatory and anti-fibrotic potential of a test compound.[18]

Principle: CCl₄ is metabolized by cytochrome P450 enzymes (specifically CYP2E1) in hepatocytes, primarily in the centrilobular region.[19] This process generates highly reactive free radicals that cause lipid peroxidation, membrane damage, and hepatocyte death (necrosis), triggering inflammation and subsequent fibrosis with chronic administration.[19][20]

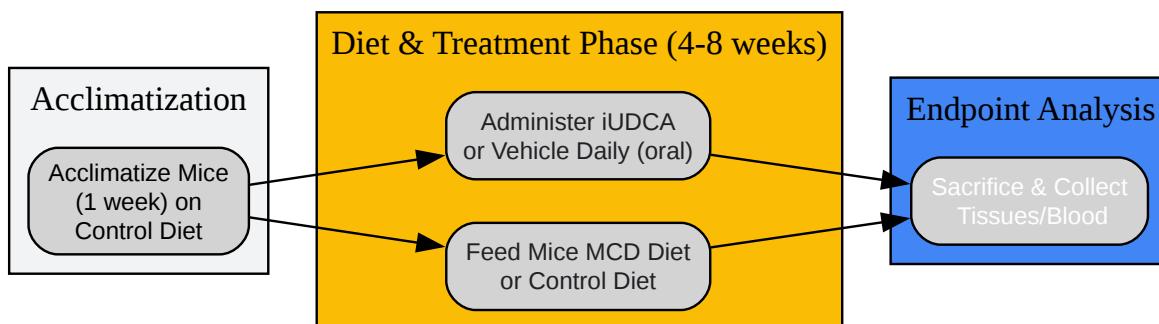
Experimental Protocol: CCl₄ Injury and iUDCA Administration

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Carbon Tetrachloride (CCl₄) fibrosis model.

Step-by-Step Methodology:

- Animal Selection: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (180-220g) are suitable.


- CCl₄ Preparation: Prepare a 10-20% (v/v) solution of CCl₄ in a vehicle like olive oil or corn oil.
- Injury Induction (Chronic Model):
 - Administer CCl₄ via intraperitoneal (i.p.) injection. The i.p. route is standard and provides reliable systemic delivery leading to liver metabolism.
 - A common dosing regimen is 1-2 mL/kg body weight, administered twice weekly for 4 to 12 weeks to establish significant fibrosis.[\[21\]](#)[\[22\]](#) A twice-weekly protocol often yields more consistent cirrhosis.[\[22\]](#)
- iUDCA Administration Protocol:
 - Rationale for Timing: Treatment can be prophylactic (starting before or with the first CCl₄ dose) or therapeutic (starting after fibrosis is established, e.g., after 4 weeks of CCl₄).
 - Oral Gavage: Administer iUDCA daily by oral gavage at a dose of 50-300 mg/kg.[\[23\]](#) The vehicle control group should receive the vehicle (e.g., 0.5% CMC) orally. A positive control group (CCl₄ only) is essential.
 - Dietary Admixture: Alternatively, provide iUDCA in the diet as described in the BDL protocol.
- Endpoint Analysis:
 - Sacrifice animals 48-72 hours after the final CCl₄ injection to allow for acute injury from the last dose to subside, focusing the analysis on the chronic changes.
 - Serum Biochemistry: Measure ALT and AST as primary indicators of hepatocellular injury.
 - Histopathology: Assess H&E-stained sections for necrosis and inflammation. Use Sirius Red or Masson's Trichrome staining to quantify the collagen deposition area (fibrosis).
 - Hydroxyproline Assay: For a quantitative measure of total collagen content in the liver, perform a hydroxyproline assay on a portion of the liver tissue.

Non-Alcoholic Steatohepatitis (NASH): Methionine-Choline Deficient (MCD) Diet Model

Objective: To model key histological features of human NASH, including steatosis (fat accumulation), inflammation, and fibrosis. This model is useful for testing agents that may impact lipid metabolism and inflammation.[24]

Principle: The MCD diet is deficient in two key nutrients: methionine and choline.[25] Choline deficiency impairs the synthesis of phosphatidylcholine, which is essential for packaging and exporting triglycerides from the liver as very-low-density lipoproteins (VLDL), leading to steatosis.[25][26] Methionine deficiency promotes oxidative stress and inflammation, driving the progression from simple steatosis to steatohepatitis.[25] It is important to note that this model causes significant weight loss, which is atypical of human NASH.[25][26][27]

Experimental Protocol: MCD Diet and iUDCA Administration

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Methionine-Choline Deficient (MCD) NASH model.

Step-by-Step Methodology:

- Animal Selection: Male C57BL/6J mice are commonly used as they are susceptible to developing NASH on this diet.
- Dietary Intervention:
 - House mice individually to monitor food intake.

- Control Group: Feed a methionine-choline-sufficient control diet.
- NASH Groups: Feed the MCD diet. Steatosis and inflammation develop within 2-4 weeks, with fibrosis becoming apparent after 4-8 weeks.[\[26\]](#)
- iUDCA Administration Protocol:
 - Rationale for Administration: As this is a diet-induced model, co-administration of the therapeutic agent throughout the dietary challenge is a common and effective approach.
 - Oral Gavage: Administer iUDCA daily by oral gavage at a dose of 50-300 mg/kg.[\[23\]](#) This ensures consistent dosing, which is important as food intake can fluctuate.
 - Treatment Groups:
 1. Control Diet + Vehicle
 2. MCD Diet + Vehicle
 3. MCD Diet + iUDCA
- Endpoint Analysis (typically 4-8 weeks):
 - Serum Biochemistry: Measure ALT and AST.
 - Hepatic Lipid Content: Quantify liver triglycerides and cholesterol levels.
 - Histopathology: Use H&E staining to assess steatosis, lobular inflammation, and hepatocyte ballooning (key components of the NAFLD Activity Score, NAS). Use Sirius Red to stain for fibrosis.
 - Gene Expression: Analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (Tnf- α , Ccl2), and fibrosis (Tgf- β 1, Col1a1).

Data Summary and Dosing Considerations

The following table summarizes representative dosing information for UDCA (the active form of iUDCA) from preclinical studies, which can guide dose selection for iUDCA experiments.

Parameter	Cholestatic Model (BDL)	Toxin-Induced Model (CCl ₄)	NASH Model (MCD Diet)
Species	Rat	Mouse/Rat	Mouse
Compound	iUDCA / UDCA	UDCA	UDCA
Route	Dietary Admixture / Infusion	Oral Gavage / Dietary	Oral Gavage / Intraperitoneal
Dose Range	2.5 g/kg in chow[1]	50-300 mg/kg/day	30-300 mg/kg/day[23] [28]
Duration	3 weeks[1]	4-12 weeks	4-11 weeks[28]
Key Findings	Improved liver biochemistry[1]	Hepatoprotection[7]	Ameliorated steatosis & inflammation[28]

Safety and Toxicology in Rodents

UDCA is generally well-tolerated in rodents at therapeutic doses. However, very high doses can lead to toxicity. In a 6-month oral toxicity study in rats, a dose of 0.5 g/kg/day was the no-effect level, while doses of 1.0 g/kg/day and higher were associated with intrahepatic cholangitis and focal liver necrosis.[29] It is crucial to conduct preliminary dose-ranging studies if moving significantly outside the established effective dose ranges presented here.

Conclusion

The administration of **isoursodeoxycholic acid** in rodent models of liver injury is a valuable preclinical strategy for evaluating its therapeutic potential. As the pro-drug of UDCA, its efficacy is rooted in well-established mechanisms of cytoprotection, choleresis, and anti-inflammatory action. The successful implementation of the protocols described for BDL, CCl₄, and MCD diet models depends on careful surgical technique, consistent dosing, and the selection of appropriate, validated endpoints. By understanding the principles behind each model and protocol, researchers can generate high-quality, reproducible data to advance the development of novel therapies for liver disease.

References

- Caballero, F., et al. (2010). Methionine- and Choline-Deficient Model in Predicting Adverse Drug Reactions in Human NASH. *Toxicological Sciences*. [\[Link\]](#)
- ResearchGate. (n.d.). Experimental protocol for carbon tetrachloride (CCl₄)-induced liver fibrosis.
- DeAngelis, G., et al. (2018). Methionine- and Choline-Deficient Diet-Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation.
- Ga-Young, P., et al. (2018). Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. *PubMed*. [\[Link\]](#)
- Kunz, N., et al. (2018). Role of adipose tissue in methionine–choline-deficient model of non-alcoholic steatohepatitis (NASH). *Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids*. [\[Link\]](#)
- Tag, C. G., et al. (2015). Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis. *Journal of Visualized Experiments*. [\[Link\]](#)
- Al-Saeed, F. A., et al. (2023). A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. *Frontiers in Pharmacology*. [\[Link\]](#)
- Nakao, T., et al. (2018). Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis. *Journal of Visualized Experiments*. [\[Link\]](#)
- The Jackson Laboratory. (2020). Choosing Diet Based NASH Models. *JAX*. [\[Link\]](#)
- Nakao, T., et al. (2017). Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis. *Journal of Visualized Experiments*. [\[Link\]](#)
- Pürucker, E., et al. (2001). Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats. *Biochimica et Biophysica Acta*. [\[Link\]](#)
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- Icahn School of Medicine at Mount Sinai. (2015). Bile duct ligation in mice: Induction of inflammatory liver injury and fibrosis by obstructive cholestasis.
- Shroff, H. (2020). Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease?. *American Association for the Study of Liver Diseases*. [\[Link\]](#)
- Kim, M., et al. (2023).
- Paumgartner, G., & Beuers, U. (2002).
- EurekAlert!. (2025). Ursodeoxycholic acid shows promise in treating drug-induced liver injury. *EurekAlert!*. [\[Link\]](#)
- Koga, Y., et al. (1991).
- Creative Biolabs. (n.d.). Carbon Tetrachloride (CCl₄) induced Acute Liver Injury Modeling & Pharmacodynamics Service.
- Fujii, T., et al. (2013). Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. *PubMed*

Central. [Link]

- Lema, P. J., et al. (2021). A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury. PubMed Central. [Link]
- U.S. Food and Drug Administration. (n.d.). Mice.
- Roma, M. G., & Bessone, F. (2025).
- EurekAlert!. (2025).
- U.S. Food and Drug Administration. (n.d.). NDA 20-675.
- Zhou, Y., et al. (2023). Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. Frontiers in Cellular and Infection Microbiology. [Link]
- CNKI. (n.d.).
- Kitani, K., & Kanai, S. (1982). Ursodeoxycholic acid prevents hepatic cytochrome P450 isozyme reduction in rats with deoxycholic acid-induced liver injury. PubMed. [Link]
- National Institutes of Health. (n.d.). Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity. NIH. [Link]
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. PubMed. [Link]
- U.S. Food and Drug Administration. (2016). 207999Orig1s000.
- ResearchGate. (2025). Ursodeoxycholic Acid Exerts Farnesoid X Receptor-antagonistic Effects on Bile Acid and Lipid Metabolism in Morbid Obesity.
- Moole, P. K. R., et al. (2021). ASSESSMENT OF ACUTE AND SUB CHRONIC TOXICITY OF DEOXYCHOLIC ACID ON ORAL ADMINISTRATION IN RODENTS. Journal of Advanced Scientific Research. [Link]
- Staley, C., et al. (2017). Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice. PLoS ONE. [Link]
- Li, M., et al. (2021).
- Pathil, A., et al. (2011). Ursodeoxycholyl lysophosphatidylethanolamide improves steatosis and inflammation in murine models of nonalcoholic fatty liver disease.
- U.S. Food and Drug Administration. (1997). pharmacology review(s).
- Bag, A. K., et al. (2013). Defective Canalicular Transport and Toxicity of Dietary Ursodeoxycholic Acid in the abcb11-/- Mouse: Transport and Gene Expression Studies. PubMed. [Link]
- Al-Dury, S., et al. (2025). Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR. PubMed Central. [Link]
- Van der Meer, R., et al. (1987). Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice. PubMed. [Link]
- National Center for Biotechnology Information. (2017). Ursodiol (Ursodeoxycholic Acid). LiverTox - NCBI Bookshelf. [Link]

- Dr. Oracle. (2025). What is the difference between Ursodeoxycholic acid (UDCA) and Norursodeoxycholic acid (Nor UDCA)
- Honda, A., et al. (2022). Sex-, age-, and organ-dependent improvement of bile acid hydrophobicity by ursodeoxycholic acid treatment: A study using a mouse model with human-like bile acid composition. PubMed. [Link]
- Honda, A., et al. (2022). Sex-, age-, and organ-dependent improvement of bile acid hydrophobicity by ursodeoxycholic acid treatment: A study using a mouse model with human-like bile acid composition. PLOS One. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 3. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid for the management of drug-induced liver injury: Role of hepatoprotective and anti-cholestatic mechanisms | EurekAlert! [eurekalert.org]
- 5. Choleretic effects of ursodeoxycholic acid on experimentally-induced intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursodiol (Ursodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis [jove.com]
- 16. A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 20. CCL₄ induced Acute Liver Injury Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of adipose tissue in methionine–choline-deficient model of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
- 27. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ursodeoxycholyl lysophosphatidylethanolamide improves steatosis and inflammation in murine models of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Isoursodeoxycholic Acid Administration in Rodent Models of Liver Injury]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122633#isoursodeoxycholic-acid-administration-in-rodent-models-of-liver-injury]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com